2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol is a synthetic compound that has gained significant attention in the field of scientific research due to its potential as an antimicrobial agent. The compound has unique properties that make it an effective tool in the fight against bacterial infections. In
Mechanism of Action
The mechanism of action of 2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol involves the inhibition of bacterial cell wall synthesis. The compound binds to the enzymes responsible for cell wall synthesis, preventing the formation of new cell walls and ultimately leading to bacterial death.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity in mammalian cells, making it a safe candidate for further research. The compound has also been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol in lab experiments is its broad-spectrum antimicrobial activity. The compound has been shown to be effective against a wide range of bacteria, making it a useful tool for researchers studying bacterial infections. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol. One direction is the development of new derivatives of the compound with improved solubility and antimicrobial activity. Another direction is the investigation of the compound's potential as a treatment for inflammatory diseases. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol can be achieved through a multistep process. The first step involves the reaction of 2-methoxyphenol with paraformaldehyde and ammonium acetate to form 2-methoxy-6-formylphenol. The second step involves the reaction of 2-methoxy-6-formylphenol with 4-amino-1,2,4-triazole in the presence of a base to form this compound.
Scientific Research Applications
2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol has been extensively studied for its antimicrobial properties. The compound has been shown to be effective against a wide range of bacteria, including Gram-positive and Gram-negative bacteria. It has also been shown to be effective against antibiotic-resistant bacteria, making it a promising candidate for the development of new antimicrobial agents.
properties
IUPAC Name |
2-methoxy-6-[(Z)-1,2,4-triazol-4-yliminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-16-9-4-2-3-8(10(9)15)5-13-14-6-11-12-7-14/h2-7,15H,1H3/b13-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGXGWGCTXVYKG-ACAGNQJTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NN2C=NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N\N2C=NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.